Cas no 568543-71-5 (2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid)
2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazoleacetic acid, 4-(4-fluorophenyl)-2-methyl-
- [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
- 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid
- AC1M5SDV
- ANW-66883
- CTK7J2651
- MolPort-002-017-533
- SBB011948
- 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid
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- MDL: MFCD03964676
- Inchi: InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
- InChI Key: PMGFDKAVVGHWKS-UHFFFAOYSA-N
- SMILES: CC1=NC(=C(CC(=O)O)S1)C2=CC=C(C=C2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- Density: 1.355
2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 058986-1g |
4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
568543-71-5 | 95% | 1g |
£372.00 | 2022-02-28 | |
| Fluorochem | 058986-2g |
4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
568543-71-5 | 95% | 2g |
£598.00 | 2022-02-28 | |
| Enamine | EN300-34122-1.0g |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
568543-71-5 | 95% | 1.0g |
$0.0 | 2023-02-13 | |
| Enamine | EN300-34122-1g |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
568543-71-5 | 95% | 1g |
$1216.0 | 2023-09-03 | |
| Enamine | EN300-34122-2.5g |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
568543-71-5 | 95% | 2.5g |
$2520.0 | 2023-09-03 | |
| Enamine | EN300-34122-5g |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
568543-71-5 | 95% | 5g |
$3190.0 | 2023-09-03 | |
| Enamine | EN300-34122-10g |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
568543-71-5 | 95% | 10g |
$4013.0 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1810279-1g |
[4-(4-Fluoro-Phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
568543-71-5 | 95% | 1g |
¥17391.00 | 2024-05-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_058986-1g |
[4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
568543-71-5 | 95% | 1g |
¥8184.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_058986-2g |
[4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
568543-71-5 | 95% | 2g |
¥13156.00 | 2025-04-14 |
2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid Suppliers
2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid
Introduction to 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid (CAS No. 568543-71-5)
2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 568543-71-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The presence of a fluoro-substituted phenyl group and a carboxylic acid moiety in its molecular structure imparts unique physicochemical properties and potential pharmacological relevance.
The molecular framework of 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid consists of a thiazole core, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is further functionalized with a methyl group at the 2-position and an acetic acid side chain at the 5-position. The para-fluorophenyl group at the 4-position of the phenyl ring attached to the thiazole ring enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The fluorine atom in 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid plays a crucial role in modulating the compound's bioactivity by influencing its binding affinity to biological targets. Fluorinated aromatic compounds are widely recognized for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding interactions with enzymes and receptors.
One of the most compelling aspects of 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid is its potential as a scaffold for developing novel therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, having been incorporated into numerous drugs on the market. For instance, drugs like cefalotin (a cephalosporin antibiotic) and allopurinol (a xanthine oxidase inhibitor) contain thiazole derivatives in their structures. The unique combination of functional groups in 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid suggests that it may exhibit multiple biological activities simultaneously.
Recent studies have highlighted the importance of fluorinated thiazole derivatives in drug discovery. A notable example is the development of fluoro-thiazole-based compounds with enhanced anticancer properties. These studies have shown that fluorine substitution can significantly improve the potency and selectivity of thiazole derivatives against tumor cells. The mechanism behind this enhanced activity often involves increased interactions with key enzymes involved in cell proliferation and survival pathways.
The carboxylic acid group in 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid provides an additional site for chemical modification, allowing for further derivatization to tailor its pharmacological properties. This versatility makes it an attractive candidate for structure-based drug design. Researchers can modify the carboxylic acid moiety to introduce different functional groups or link it to other molecules via ester or amide bonds, creating novel conjugates with enhanced bioavailability or targeted delivery systems.
Moreover, the fluoro-substituted phenyl ring in this compound contributes to its ability to cross the blood-brain barrier (BBB), which is critical for treating central nervous system (CNS) disorders. Fluoroaromatic compounds are known for their ability to penetrate this barrier effectively due to their favorable lipophilicity and metabolic stability. This property makes 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid a promising candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-ylacetic acid (CAS No. 568543-71-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it an exciting compound for further research and development. As our understanding of fluorinated heterocycles continues to grow, so too will our ability to harness their therapeutic potential for treating a wide range of diseases.
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